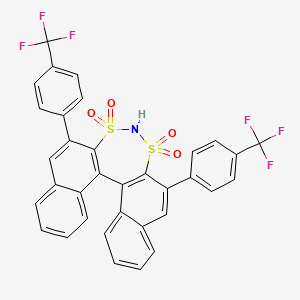

(R)-3,3'-Bis(4-trifluoromethylphenyl)-1,1'-binaphthyl-2,2'-disulfonimide

Description

(R)-3,3'-Bis(4-trifluoromethylphenyl)-1,1'-binaphthyl-2,2'-disulfonimide is a chiral Brønsted acid catalyst derived from a binaphthyl scaffold. Its structure features a rigid 1,1'-binaphthyl backbone with sulfonimide groups at the 2,2'-positions and electron-withdrawing 4-trifluoromethylphenyl substituents at the 3,3'-positions. This design enhances its acidity and steric bulk, making it effective in asymmetric catalysis, particularly for reactions requiring high enantioselectivity, such as Mukaiyama aldol and transfer hydrogenation reactions . The compound’s enantioselectivity arises from its ability to stabilize transition states through hydrogen bonding and π-π interactions with substrates .

Properties

IUPAC Name |

10,16-bis[4-(trifluoromethyl)phenyl]-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H19F6NO4S2/c35-33(36,37)23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29-30-26-8-4-2-6-22(26)18-28(20-11-15-24(16-12-20)34(38,39)40)32(30)47(44,45)41-46(42,43)31(27)29/h1-18,41H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLCMGCITBTGMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)C(F)(F)F)S(=O)(=O)NS3(=O)=O)C7=CC=C(C=C7)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H19F6NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

683.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245748-56-4 | |

| Record name | 1245748-56-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3’-Bis(4-trifluoromethylphenyl)-1,1’-binaphthyl-2,2’-disulfonimide typically involves several key steps:

Formation of the Binaphthyl Core: The initial step involves the coupling of two naphthyl units to form the binaphthyl core. This can be achieved through various coupling reactions, such as Suzuki or Ullmann coupling, under specific conditions to ensure the desired stereochemistry.

Introduction of Trifluoromethylphenyl Groups: The next step involves the introduction of trifluoromethylphenyl groups at the 3,3’-positions of the binaphthyl core. This can be done using Friedel-Crafts alkylation or other suitable electrophilic aromatic substitution reactions.

Sulfonimide Formation: Finally, the sulfonimide groups are introduced at the 2,2’-positions of the binaphthyl core. This step typically involves the reaction of the corresponding sulfonyl chloride with an amine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of ®-3,3’-Bis(4-trifluoromethylphenyl)-1,1’-binaphthyl-2,2’-disulfonimide may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, precise control of reaction temperatures, and the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-3,3’-Bis(4-trifluoromethylphenyl)-1,1’-binaphthyl-2,2’-disulfonimide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonimide groups to amines or other reduced forms.

Substitution: The trifluoromethylphenyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-3,3’-Bis(4-trifluoromethylphenyl)-1,1’-binaphthyl-2,2’-disulfonimide is widely used as a chiral ligand in asymmetric catalysis. Its unique chiral structure allows it to induce high enantioselectivity in various catalytic reactions, such as hydrogenation, hydroformylation, and epoxidation.

Biology and Medicine

In biology and medicine, this compound has potential applications in drug development and molecular recognition. Its ability to form stable complexes with various biomolecules makes it a valuable tool in the design of chiral drugs and diagnostic agents.

Industry

In the industrial sector, ®-3,3’-Bis(4-trifluoromethylphenyl)-1,1’-binaphthyl-2,2’-disulfonimide is used in the production of high-performance materials, such as polymers and coatings, due to its unique chemical properties and stability.

Mechanism of Action

The mechanism by which ®-3,3’-Bis(4-trifluoromethylphenyl)-1,1’-binaphthyl-2,2’-disulfonimide exerts its effects is primarily through its interaction with various molecular targets. In asymmetric catalysis, the compound acts as a chiral ligand, coordinating with metal centers to form chiral complexes that facilitate enantioselective reactions. The trifluoromethylphenyl groups enhance the stability and reactivity of these complexes, while the sulfonimide groups provide additional coordination sites and electronic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares (R)-3,3'-bis(4-trifluoromethylphenyl)-1,1'-binaphthyl-2,2'-disulfonimide with structurally related chiral catalysts:

Key Findings

This enhances protonation efficiency in reactions like the Mukaiyama aldol . List’s catalyst, with 3,5-bis(trifluoromethyl)phenyl groups, exhibits even higher acidity and enantioselectivity (>95% ee) due to stronger electron-withdrawing effects, though its synthesis is more complex .

Steric Effects :

- Bulky substituents (e.g., 4-CF₃Ph, 3,5-(CF₃)₂Ph) at the 3,3'-positions create a chiral pocket that restricts substrate orientation, improving stereocontrol. For example, the tert-butyl groups in (R)-3,3'-bis(4-tBuPh)-binaphthyl phosphate provide moderate steric shielding but lower acidity compared to sulfonimide derivatives .

Catalytic Versatility: Sulfonimide-based catalysts (e.g., target compound, BINBAM) outperform phosphate analogs (e.g., BNP, VAPOL) in reactions requiring strong Brønsted acidity, such as protonation of silyl enol ethers . BINAP, a bisphosphine ligand, is specialized for metal-catalyzed reactions (e.g., asymmetric hydrogenation) but lacks the Brønsted acidity required for organocatalytic transformations .

Synthetic Accessibility :

- The target compound is synthesized via Suzuki coupling or aromatizative deoxygenation of binaphthyl precursors, similar to BINBAM and List’s catalyst. However, introducing 4-CF₃Ph groups requires precise control of reaction conditions (e.g., NaI/Me₃SiCl in dichloromethane) to avoid decomposition .

Limitations and Trade-offs

- Solubility: Highly fluorinated derivatives (e.g., List’s catalyst) exhibit poor solubility in nonpolar solvents, limiting their use in some reaction media .

- Cost : The trifluoromethyl groups increase synthetic complexity and cost compared to tert-butyl or phenyl substituents .

Biological Activity

(R)-3,3'-Bis(4-trifluoromethylphenyl)-1,1'-binaphthyl-2,2'-disulfonimide is a chiral compound known for its unique structure and significant biological activity. This article delves into its biological properties, synthesis methods, and applications in various fields.

Chemical Structure and Properties

The compound has the molecular formula C34H19F6N O4S2 and a molecular weight of 683.6 g/mol. Its structural features include:

- Two naphthyl groups connected via a sulfonimide linkage.

- Trifluoromethylphenyl groups that enhance its electronic properties.

These characteristics contribute to its potential as a potent Bronsted acid catalyst and its effectiveness in asymmetric synthesis.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance:

- Cell Lines Tested : HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).

- IC50 Values : The compound demonstrated IC50 values below 100 μM in these cell lines, indicating its potential as an anticancer agent. Specifically, some derivatives showed IC50 values of 36 μM against HCT-116 and 34 μM against HeLa cells .

The mechanism by which this compound exerts its anticancer effects involves:

- Induction of Apoptosis : It has been shown to activate caspases in treated cells, leading to programmed cell death. For example, caspase activation increased by 31% in HeLa cells treated with the compound at a concentration of 100 μM .

- Cell Cycle Arrest : The compound caused significant accumulation of cells in the sub-G1 phase, indicative of apoptosis. This was observed across all tested cell lines .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Binaphthyl Core : This is achieved through coupling reactions such as Suzuki-Miyaura coupling.

- Introduction of Trifluoromethylphenyl Groups : Electrophilic aromatic substitution reactions are utilized for this purpose.

- Final Assembly : The sulfonimide linkage is formed to complete the synthesis.

Applications

Due to its unique properties, this compound finds applications in:

- Catalysis : It serves as an effective catalyst in asymmetric synthesis reactions involving imines and other nucleophiles.

- Pharmaceutical Development : Its anticancer properties make it a candidate for further development as a therapeutic agent.

Comparative Analysis

| Property | This compound | Other Similar Compounds |

|---|---|---|

| Molecular Formula | C34H19F6N O4S2 | Varies |

| IC50 Against HCT-116 | 36 μM | Varies |

| Apoptosis Induction | Yes | Varies |

| Catalytic Activity | High | Moderate to High |

Q & A

Basic: What are the optimal synthetic routes for preparing (R)-3,3'-Bis(4-trifluoromethylphenyl)-1,1'-binaphthyl-2,2'-disulfonimide?

The synthesis typically involves Suzuki-Miyaura cross-coupling to introduce aryl groups onto the binaphthyl scaffold. Modified protocols using CsF instead of NaHCO₃ and palladium acetate as a pre-catalyst improve yield and reduce side reactions, particularly for alkali-sensitive intermediates like isatins . Key steps:

Borylation : Prepare binaphthyl boronic esters.

Cross-coupling : React with 4-trifluoromethylphenyl halides under inert conditions.

Sulfonimidation : Treat with chlorosulfonyl isocyanate, followed by ammonia to form the disulfonimide moiety.

Critical Tip: Monitor reaction pH to avoid decomposition of intermediates in alkaline conditions .

Basic: What analytical methods are recommended for structural characterization of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and chiral purity. ¹⁹F NMR is critical for verifying trifluoromethyl groups.

- X-ray Crystallography : Resolves absolute configuration and confirms the (R)-binaphthyl backbone.

- HR-MS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]+ or [M+NH₄]+ adducts) .

Note: Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) ensures enantiopurity ≥99% .

Basic: What safety protocols should be followed when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles. Use respiratory protection if handling powders to avoid inhalation .

- Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at –20°C to prevent moisture absorption.

- Spill Management : Avoid dust generation; use ethanol-compatible absorbents. Dispose via hazardous waste protocols .

Advanced: How does the trifluoromethylphenyl substituent influence enantioselectivity in asymmetric catalysis?

The electron-withdrawing CF₃ groups enhance the Brønsted acidity of the disulfonimide protons, improving substrate activation. Steric bulk from the 4-trifluoromethylphenyl groups restricts conformational flexibility, favoring a single transition state. For example, in the Mukaiyama aldol reaction , this results in ≥90% ee for β-hydroxy ketone products . Computational studies (DFT) show that the substituents stabilize key hydrogen-bonding interactions in the catalyst-substrate complex .

Advanced: How can conflicting catalytic performance data in different solvents be resolved?

Contradictions often arise from solvent polarity effects on ion-pairing or aggregation. Systematic studies should include:

Solvent Screening : Test in aprotic (e.g., toluene, CH₂Cl₂) vs. polar aprotic (e.g., DMSO) solvents.

Kinetic Profiling : Compare reaction rates and ee values under identical conditions.

Aggregation Analysis : Use DOSY NMR or dynamic light scattering to detect supramolecular assemblies.

Example: In toluene, the catalyst may form aggregates that reduce accessibility, while CH₂Cl₂ maintains monomeric active species .

Advanced: What computational tools are recommended to study reaction mechanisms involving this catalyst?

- Density Functional Theory (DFT) : Optimize transition states using functionals like B3LYP-D3/def2-TZVP.

- Molecular Dynamics (MD) : Simulate solvent effects and catalyst-substrate interactions.

- NCI (Non-Covalent Interaction) Analysis : Visualize weak interactions (e.g., π-stacking, H-bonding) critical for enantiocontrol.

Case Study: DFT revealed that the (R)-binaphthyl backbone induces a helical twist, aligning the substrate for selective protonation .

Advanced: How can contradictory enantioselectivity results in scaled-up reactions be addressed?

Scale-up issues often stem from mixing inefficiency or temperature gradients . Mitigation strategies:

- Flow Chemistry : Ensures consistent mixing and heat transfer.

- In Situ Monitoring : Use ReactIR or Raman spectroscopy to track intermediates.

- DoE (Design of Experiments) : Optimize parameters (e.g., catalyst loading, agitation speed) systematically.

Data Example: Batch reactions at >1 mmol scale showed 10% ee drop due to localized heating, resolved via jacketed reactors .

Advanced: What strategies improve the catalyst’s stability under reactive conditions?

- Additives : Include molecular sieves to scavenge moisture or stabilize reactive intermediates.

- Encapsulation : Use mesoporous silica (e.g., SBA-15) to protect against deactivation.

- Structural Modifications : Introduce electron-donating groups (e.g., OMe) at non-critical positions to enhance oxidative stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.